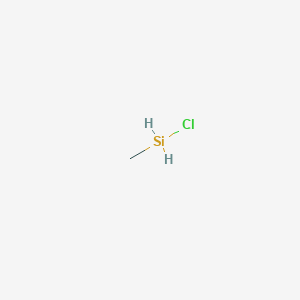

Chloro(methyl)silane

Description

Contextualizing Chloro(methyl)silane within the Broader Field of Organosilicon Chemistry

Organosilicon chemistry is the study of organometallic compounds that contain carbon-silicon bonds. wikipedia.org These compounds are often similar to conventional organic compounds in that they can be colorless, flammable, hydrophobic, and stable in air. wikipedia.org A key distinction lies in the silicon-carbon (Si-C) bond, which is longer and weaker than a carbon-carbon bond. wikipedia.org The Si-C bond is also polarized towards the carbon atom due to carbon's higher electronegativity. wikipedia.org In the vast majority of organosilicon compounds, silicon is tetravalent with a tetrahedral molecular geometry. wikipedia.org

The field of organosilicon chemistry has grown significantly, moving beyond simple silanes to include complex structures and reactive intermediates. rsc.org Unlike carbon, silicon does not have a rich double bond chemistry; compounds with Si=C (silenes) or Si=Si (disilenes) double bonds are typically laboratory curiosities rather than common, stable molecules. wikipedia.org However, silicon's ability to form hypercoordinate states, such as penta- and hexa-coordinate compounds, distinguishes it from carbon. rsc.org this compound, with its formula CH₃SiH₂Cl, is a fundamental molecule within this field. ontosight.ai It belongs to the class of methylchlorosilanes, which are highly reactive chemical compounds that serve as essential raw materials and intermediates in the production of a wide array of silicone products. azom.compcc.euontosight.ai These compounds are characterized by having at least one methyl group and one chlorine atom attached to a silicon atom, making them pivotal starting points for synthesis. wikipedia.org

Historical Trajectories and Foundational Discoveries in Methylchlorosilane Synthesis and Reactivity

The history of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane (B154696) with diethylzinc. wikipedia.orgnumberanalytics.com However, the field gained significant industrial momentum with the development of a more direct and scalable synthesis method for the precursors of silicones.

A landmark discovery in the 1940s by Eugene G. Rochow and Richard Müller established the "Direct Process," which remains a primary method for the commercial production of methylchlorosilanes. rsc.orgcfsilicones.com This process involves the reaction of methyl chloride with elemental silicon powder at high temperatures in the presence of a copper catalyst. azom.compcc.eusilicones.eu This reaction yields a crude mixture of various liquid methylchlorosilanes, including methyltrichlorosilane (B1216827), dimethyldichlorosilane, and trimethylsilyl (B98337) chloride, which are then separated by distillation. azom.compcc.euwikipedia.org The development of the Direct Process was a crucial turning point, paving the way for the large-scale production of silicones and encouraging further research into silicone chemistry and materials science. rsc.org

Significance of this compound as a Strategic Building Block in Chemical Synthesis

This compound and related methylchlorosilanes are of paramount significance as strategic building blocks in chemical synthesis, primarily for the production of silicone polymers. pcc.euxjysilicone.combohrium.com Silicones, or polyalkylsiloxanes, are high-performance polymers with a backbone of alternating silicon and oxygen atoms (Si-O-Si) and are the basic ingredients of silicone rubbers and oils. azom.comsilicones.eu

The utility of methylchlorosilanes stems from the reactivity of the silicon-chlorine (Si-Cl) bond. This bond readily undergoes hydrolysis—reaction with water—to replace the chlorine atom with a hydroxyl (-OH) group, forming a silanol. wikipedia.org These silanols are unstable and quickly condense, eliminating water to form the stable siloxane bond (Si-O-Si) that constitutes the backbone of silicone polymers. wikipedia.org

The functionality of the starting methylchlorosilane monomer dictates the structure of the final silicone product.

Dimethyldichlorosilane ((CH₃)₂SiCl₂) : As a difunctional unit, its hydrolysis leads to the formation of long, linear chains of polydimethylsiloxane (B3030410) (PDMS), which is the basis for many silicone oils and rubbers. wikipedia.org

Methyltrichlorosilane (CH₃SiCl₃) : This trifunctional monomer is used to create branched points and cross-links within the polymer structure, leading to the formation of silicone resins. pcc.euwikipedia.org

Trimethylsilyl chloride ((CH₃)₃SiCl) : As a monofunctional unit, it acts as a chain terminator, controlling the length and molecular weight of the silicone polymer. wikipedia.org

This ability to control the final polymer structure by selecting the appropriate chlorosilane building blocks makes them indispensable in tailoring materials for specific applications, from sealants and adhesives to lubricants and medical devices. ontosight.ainumberanalytics.com

Data Tables

Table 1: Chemical Properties of this compound This table outlines the key chemical identification and physical properties of the specific compound this compound.

| Property | Value | Source |

| Molecular Formula | CH₅ClSi | ontosight.ai |

| Molecular Weight | 80.59 g/mol | |

| CAS Number | 993-00-0 | |

| Boiling Point | 41-42°C | ontosight.ai |

| Melting Point | -93°C | ontosight.ai |

| Density | 0.88 g/cm³ | ontosight.ai |

| Synonyms | Methylchlorosilane | ontosight.ai |

Table 2: Key Methylchlorosilanes from the Direct Process and Their Synthetic Roles This table summarizes the primary methylchlorosilane products of the Direct Process and their function in creating different silicone polymer structures.

| Compound Name | Formula | Function in Polymerization | Resulting Structure | Source |

| Trimethylsilyl chloride | (CH₃)₃SiCl | Chain Termination | Ends polymer chains | wikipedia.org |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Chain Propagation | Forms linear polymer chains | wikipedia.org |

| Methyltrichlorosilane | CH₃SiCl₃ | Cross-linking/Branching | Creates branched networks (resins) | wikipedia.org |

Properties

CAS No. |

993-00-0 |

|---|---|

Molecular Formula |

CH3ClSi |

Molecular Weight |

78.57 g/mol |

IUPAC Name |

chloro(methyl)silane |

InChI |

InChI=1S/CH3ClSi/c1-3-2/h1H3 |

InChI Key |

BTZZXIBNPZFHDX-UHFFFAOYSA-N |

SMILES |

C[SiH2]Cl |

Canonical SMILES |

C[Si]Cl |

flash_point |

-9 °C |

Other CAS No. |

993-00-0 |

physical_description |

Methyl chlorosilane is a colorless gas with a distinctive odor. It is insoluble in water. Its vapors are heavier than air. Contact with the material causes severe irritation to skin, eyes, and mucous membranes. It is toxic by ingestion and skin absorption. It is also a dangerous fire risk. It is used to make water repellent materials. Prolonged exposure of container to fire or intense heat may result in their violent rupturing and rocketing. COLOURLESS LIQUID. |

Pictograms |

Flammable; Compressed Gas; Corrosive |

solubility |

Solubility in water: reaction |

vapor_pressure |

Vapor pressure, kPa at 20 °C: 18.3 |

Origin of Product |

United States |

Fundamental Reactivity and Mechanistic Investigations of Chloro Methyl Silane Transformations

Nucleophilic Substitution Reactions at the Silicon Atom

Nucleophilic substitution at the silicon center is a cornerstone of chloro(methyl)silane chemistry, enabling the formation of a vast array of organosilicon compounds. The mechanism of these reactions, while often analogized to the SN2 reaction at carbon, exhibits distinct features due to the unique properties of the silicon atom.

Exploration of Silicon-Chlorine Bond Lability and Activation Strategies

The silicon-carbon bond is longer and weaker than the carbon-carbon bond, and the Si-Cl bond is highly polarized due to the difference in electronegativity between silicon (1.90) and chlorine (3.16). wikipedia.org This inherent polarity makes the silicon atom highly susceptible to nucleophilic attack. wikipedia.org The strength of the Si-Cl bond is considerable, and its cleavage can be challenging, necessitating specific activation strategies. sci-hub.se

One of the primary industrial methods for activating silicon and forming methylchlorosilanes is the Müller-Rochow direct process. acs.org This process involves the reaction of elemental silicon with methyl chloride at high temperatures (250–300 °C) in the presence of a copper catalyst. acs.orgresearchgate.net The catalyst, often promoted with elements like zinc and tin, facilitates the dissociative adsorption of methyl chloride and the activation of silicon. acs.orgacs.org

In a laboratory and fine chemical context, catalytic methods are employed to selectively activate the Si-Cl bond. Palladium-catalyzed cross-coupling reactions with organoaluminum reagents have emerged as a powerful technique for the selective methylation of various chlorosilanes, including di-, tri-, and tetrachlorosilanes, to yield monochlorosilanes. sci-hub.se These methods often overcome the lack of selectivity seen with highly reactive organometallic species like Grignard reagents. sci-hub.se Another innovative approach involves the electroreductive cleavage of the strong Si-Cl bond to generate silyl (B83357) radicals, providing a transition-metal-free activation method. organic-chemistry.org

The reactivity of the Si-Cl bond is influenced by the number of chlorine atoms on the silicon. As the number of chlorine substituents increases, the Lewis acidity of the chlorosilane also increases, making oxidative addition to a transition metal center more feasible. researchgate.net

Reactions with Hydroxyl-Containing Species (e.g., Hydrolysis, Alcoholysis) and Carboxylates

Chloro(methyl)silanes readily react with water (hydrolysis) and alcohols (alcoholysis) due to the high affinity of silicon for oxygen, leading to the formation of strong Si-O bonds. wikipedia.orglibretexts.org

Hydrolysis: The reaction of this compound with water produces silanols (R₃SiOH), which are often unstable and condense to form siloxanes (Si-O-Si linkages) and hydrogen chloride (HCl). libretexts.orgwikipedia.org The polymerization of dichlorodimethylsilane (B41323) with water is the fundamental reaction for the production of silicone polymers. libretexts.org The kinetics of hydrolysis are complex and can be influenced by factors such as pH, solvent, and the steric and electronic nature of the substituents on the silicon atom. ingentaconnect.comgelest.com For instance, electron-withdrawing groups on the silicon-bound alkyl substituent can significantly increase the rate of hydrolysis. ingentaconnect.com

Alcoholysis: The reaction of chloro(methyl)silanes with alcohols yields alkoxysilanes and HCl. wikipedia.orgscispace.com This reaction is a common method for preparing alkoxysilanes, which are themselves important reagents and precursors for materials. scispace.com The reaction can be used to generate anhydrous solutions of HCl in alcohols, which are useful for mild esterifications. wikipedia.org The rate of alcoholysis is generally influenced by the steric bulk of the alkoxy groups, with methoxy (B1213986) groups reacting faster than ethoxy groups. gelest.comresearchgate.net

Reactions with Carboxylates: Chloro(methyl)silanes react with carboxylates to form silyl esters. The ambidentate substrate chloromethyldimethylchlorosilane reacts with carboxylates to yield either mono- or bis-substituted products, depending on the reaction conditions. tandfonline.comtandfonline.com For example, reaction in tetrahydrofuran (B95107) (THF) at room temperature tends to favor the monosubstituted derivative where the carboxylate has replaced the silicon-chlorine bond. tandfonline.comtandfonline.com In contrast, refluxing in dimethylformamide (DMF) typically produces the bis-derivative. tandfonline.comtandfonline.com Transsilylation between a trimethylsilyl (B98337) carboxylate and a chlorosilane can also be used to form the corresponding silyl ester. tandfonline.comtandfonline.com

Table 1: Products from Reactions of Chloro(methyl)silanes with Hydroxyl-Containing Species

| Reactant | Nucleophile | Product Type | Specific Product Example | Reference(s) |

|---|---|---|---|---|

| This compound | Water (Hydrolysis) | Siloxane | Polydimethylsiloxane (B3030410) (from Dichlorodimethylsilane) | , libretexts.org |

| This compound | Alcohol (Alcoholysis) | Alkoxysilane | Trimethoxymethylsilane (from Methyltrichlorosilane (B1216827) and Methanol) | wikipedia.org, scispace.com |

| Chloromethyldimethylchlorosilane | Sodium Benzoate | Silyl Ester | C1CH₂Si(CH₃)₂O₂CPh | tandfonline.com, tandfonline.com |

Reactivity with Nitrogen- and Carbon-Based Nucleophiles

Nitrogen-Based Nucleophiles: Primary and secondary amines readily react with chlorosilanes to form silylamines, with the concomitant elimination of hydrogen chloride. wikipedia.orgokstate.edu A tertiary amine is often added to act as a base and trap the HCl produced. thieme-connect.de Silylamines are important as protecting groups for primary and secondary amines in organic synthesis, as they are stable under various non-acidic conditions. thieme-connect.de The reaction of dichlorodimethylsilane with diisopropylamine, for instance, requires refluxing to proceed, highlighting the influence of steric hindrance on reactivity. thieme-connect.de

Carbon-Based Nucleophiles: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful carbon-based nucleophiles that react with chlorosilanes to form new silicon-carbon bonds. orgsyn.orglkouniv.ac.in This is a fundamental and widely used method for synthesizing tetraorganosilanes. orgsyn.org However, the high reactivity of these organometallic reagents can lead to a lack of selectivity when reacting with multifunctional chlorosilanes like di- or trichlorosilanes. sci-hub.selkouniv.ac.in The reaction of chlorosilanes with less reactive organomagnesium reagents may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve completion. orgsyn.org

Table 2: Reactivity with Nucleophiles

| Nucleophile Type | Example Reagent | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Nitrogen-based | Primary/Secondary Amines | Silylamine | Forms Si-N bond; often requires a base to trap HCl | wikipedia.org, thieme-connect.de, okstate.edu |

| Carbon-based | Grignard Reagents (RMgX) | Organosilane | Forms Si-C bond; highly reactive | orgsyn.org, lkouniv.ac.in |

| Carbon-based | Organolithium Compounds (RLi) | Organosilane | Forms Si-C bond; very high reactivity can lead to low selectivity | sci-hub.se, lkouniv.ac.in |

Hydrosilylation Chemistry Involving this compound

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. libretexts.org This reaction is a highly efficient and atom-economical method for forming silicon-carbon bonds and is often catalyzed by transition metals, most notably platinum complexes like Karstedt's catalyst. libretexts.orgmdpi.com

Chloro(methyl)silanes that also contain a Si-H bond, such as dichloromethylsilane, are reactive substrates in hydrosilylation. The reactivity of silanes in these reactions is influenced by the substituents on the silicon atom. libretexts.org For example, the hydrosilylation of cyclohexene (B86901) and its derivatives with chloro(methyl)silanes (Me₃₋ₙSiHClₙ where n = 1–3) yields the corresponding cyclohexyl- and isopropylcyclohexyl(methyl)chlorosilanes. researchgate.net

The generally accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. libretexts.org This involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the alkylsilane product. libretexts.org An alternative, modified Chalk-Harrod mechanism involves the insertion of the alkene into the metal-silyl bond. libretexts.org Rhenium complexes have also been shown to catalyze hydrosilylation reactions through various proposed mechanisms, including pathways involving η²-silane complexes or outer-sphere ionic mechanisms. mdpi.comencyclopedia.pub

Intramolecular Rearrangements and Intermolecular Exchange Processes

Chloro(methyl)silanes can undergo both intramolecular rearrangements and intermolecular exchange reactions, often under thermal conditions or in the presence of catalysts.

Thermal rearrangements of hydridic (chloromethyl)silane and (chloromethyl)chlorosilane have been shown to occur through an intermolecular process rather than an intramolecular one. rsc.orgrsc.org However, rearrangements of α-halosilanes involving the migration of an organic group from silicon to carbon can be induced under various conditions. colab.ws For example, the treatment of o-(chloromethyldimethylsilyl)phenylmethanol with butyllithium (B86547) leads to a rearrangement where a methyl group migrates from silicon to the chloromethyl carbon, in preference to an aryl group migration. psu.edu This migration is proposed to proceed through a pentacoordinate silicon intermediate. psu.edu

Theoretical studies using density functional theory (DFT) have investigated the thermal rearrangement of chloromethylsilanes. researchgate.net These calculations suggest a pathway where the chlorine atom migrates from carbon to silicon while a hydrogen atom simultaneously migrates from silicon to carbon via a double-three-membered-ring transition state. researchgate.net Lewis acids like AlCl₃ can catalyze these rearrangements, lowering the energy barrier for the reaction. researchgate.net

Intermolecular exchange reactions, such as the cleavage of the Si-Si bond in chloro-methyl-disilanes by hydrogen chloride, can be catalyzed by substances like hexamethylphosphoric triamide (HMPT). google.com This process leads to the formation of monomeric chloro-methyl-silanes. google.com

Studies on Electron Attachment and Radical Chemistry of Chlorosilanes

The interaction of low-energy electrons with chlorosilanes can lead to dissociative electron attachment (DEA), a process of significant interest in plasma chemistry and radiation chemistry. nih.govmdpi.com In DEA, a molecule captures a low-energy electron to form a transient negative ion, which then dissociates into a radical and an anion.

For various chlorosilanes, including chloromethyldimethylsilane, the rate coefficients and activation energies for thermal electron attachment have been determined. nih.gov Studies have shown that for chlorotrimethylsilane (B32843) and dichlorodimethylsilane, the process leads to the formation of a Cl⁻ ion. nih.gov The efficiency of DEA is strongly correlated with the vertical attachment energy (VAE), which is the energy required to add an electron to the molecule without changing its geometry. unl.edu

The cleavage of the Si-Cl bond can also be used to generate silyl radicals for synthetic applications. An electroreductive approach allows for the generation of silyl radicals from readily available chlorosilanes. organic-chemistry.org This method uses a highly biased potential to drive the reductive cleavage of the strong Si-Cl bond, providing a transition-metal-free route to radical silylation reactions like hydrosilylation and disilylation of alkenes. organic-chemistry.org

Applications of Chloro Methyl Silane in Polymer Chemistry and Advanced Materials Science

Precursor Chemistry for Organosilicon Polymers

Chloro(methyl)silanes are pivotal in the synthesis of organosilicon polymers such as poly(organosiloxane)s and poly(organosilane)s. Their functionality allows for precise control over polymerization processes, enabling the creation of polymers with tailored architectures and properties.

Elucidation of Polymerization Mechanisms (e.g., Ring-Opening, Condensation)

The synthesis of organosilicon polymers from chloro(methyl)silane precursors is primarily governed by two key polymerization mechanisms: condensation and ring-opening polymerization (ROP).

Condensation Polymerization: This is a direct and widely used method for synthesizing polysiloxanes from methylchlorosilanes. The process begins with the hydrolysis of the this compound, where the chlorine atoms are substituted by hydroxyl (-OH) groups, releasing hydrogen chloride (HCl). uni-wuppertal.deelkem.com These resulting unstable silanols readily undergo polycondensation, forming stable siloxane (Si-O-Si) bonds and eliminating water. uni-wuppertal.deelkem.com The functionality of the initial this compound monomer dictates the final polymer structure. For instance, dichlorodimethylsilane (B41323), with its two chlorine atoms, is the primary starting material for linear polydimethylsiloxanes, which form the basis for silicone fluids and elastomers. uni-wuppertal.de In contrast, trichloromethylsilane, with three reactive sites, leads to the formation of a cross-linked, three-dimensional network characteristic of silicone resins. uni-wuppertal.de Monochlorotrimethylsilane, having only one reactive chlorine atom, acts as a chain terminator, effectively capping the growing polymer chains and controlling the final molecular weight. uni-wuppertal.de

Ring-Opening Polymerization (ROP): While chloro(methyl)silanes are not typically the direct monomers in ROP, they play a crucial indirect and controlling role. The initial hydrolysis of dichlorodimethylsilane can produce a mixture of linear and cyclic oligomers, such as hexamethylcyclotrisiloxane (B157284) (D3). uni-wuppertal.de These cyclic siloxanes are the actual monomers for ROP. Anionic ROP of monomers like D3, often initiated by organolithium compounds like butyllithium (B86547), allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com

Crucially, this compound derivatives are employed as terminating agents in these "living" anionic polymerizations. mdpi.com By introducing a functionalized chlorosilane at the end of the reaction, the propagating polymer chain is capped, and a specific functional group is installed at the chain end. mdpi.comrsc.org For example, chloro-(3-chloropropyl)dimethylsilane can be used as a terminating agent to introduce a chloropropyl group at the end of a polydimethylsiloxane (B3030410) chain. mdpi.comnih.gov This terminal functional group can then be further modified, for instance, by converting it to an azide (B81097) group for use in "click chemistry" reactions to form block copolymers. mdpi.comencyclopedia.pub This highlights the integral role of chloro(methyl)silanes in creating functionalized telechelic (end-functionalized) polymers via ROP.

Directed Synthesis of Functionalized Poly(organosiloxane) and Poly(organosilane) Architectures

The reactivity of chloro(methyl)silanes is harnessed to create a variety of complex and functionalized polymer architectures beyond simple linear chains. These advanced structures exhibit unique properties and find applications in specialized areas.

Block Copolymers: Chloro(methyl)silanes are instrumental in the synthesis of block copolymers, where different polymer blocks are covalently linked. In living anionic polymerizations, a chlorosilane derivative can be used to link a living polymer chain (like polystyryllithium) to a polysiloxane chain, or to initiate the polymerization of another block. rsc.org For example, chloro(dimethyl)-(4-chloromethylphenylethyl)silane has been synthesized and used to create mono- and bifunctional polydiethylsiloxane macroinitiators, which can then be used to synthesize di- and triblock copolymers. rsc.org

Star Polymers: Star-shaped polymers, consisting of multiple polymer "arms" radiating from a central core, can be synthesized using multifunctional chlorosilanes as linking agents. rsc.orgkaust.edu.sa Living polymer arms, such as polyisoprenyllithium, are reacted with a chlorosilane containing multiple chlorine atoms. kaust.edu.saacs.org The number of arms in the resulting star polymer is determined by the functionality of the chlorosilane core. For instance, methyltrichlorosilane (B1216827) (MeSiCl3) and tetrachlorosilane (B154696) (SiCl4) are used to produce 3-arm and 4-arm star polymers, respectively. kaust.edu.sa This method allows for the creation of well-defined star polymers with controlled arm molecular weights. kaust.edu.saacs.org

| Linking Agent | Functionality | Resulting Polymer Architecture | Reference(s) |

| Monochlorotrimethylsilane | 1 | Linear (Chain-terminated) | uni-wuppertal.de |

| Dichlorodimethylsilane | 2 | Linear | uni-wuppertal.de |

| Methyltrichlorosilane | 3 | 3-Arm Star / Cross-linked Network | uni-wuppertal.dekaust.edu.sa |

| Tetrachlorosilane | 4 | 4-Arm Star | rsc.orgkaust.edu.sa |

| 1,2-bis(trichlorosilyl)ethane | 6 | 6-Arm Star | kaust.edu.sa |

| Tetra(methyldichlorosilylethyl)silane | 8 | 8-Arm Star | kaust.edu.sa |

Functionalized Side Chains: Chloro(methyl)silanes can also be used to introduce functionality along the polymer backbone. For example, copolymers can be synthesized from a mixture of D3 and a vinyl-functionalized cyclotrisiloxane, with the polymerization being end-capped with a chloro(methyl)phenylsilane. dur.ac.uk This results in a polymer with controlled vinyl content along the chain, which can be used for subsequent cross-linking reactions. dur.ac.uk

Fabrication of Hybrid Organic-Inorganic Materials

Chloro(methyl)silanes are key precursors in the sol-gel process for creating hybrid organic-inorganic materials. Current time information in Bangalore, IN.dicp.ac.cn These materials combine the properties of both organic polymers and inorganic glasses, leading to enhanced thermal stability, mechanical strength, and tailored chemical functionality.

The sol-gel process involves the hydrolysis and subsequent condensation of metal alkoxide precursors. Current time information in Bangalore, IN.dicp.ac.cn When chloro(methyl)silanes or their alkoxide-substituted counterparts (e.g., methyltrimethoxysilane, MTMS) are incorporated as co-precursors with traditional silica (B1680970) precursors like tetraethyl orthosilicate (B98303) (TEOS), the methyl groups become covalently integrated into the resulting silica network. Current time information in Bangalore, IN.dicp.ac.cn

The presence of the non-hydrolyzable Si-C bond in the this compound ensures that the methyl group remains as a permanent part of the final hybrid material. dicp.ac.cn The incorporation of these organic groups into the inorganic silica matrix reduces the shrinkage that can occur during the drying process and can be used to control the material's properties. dicp.ac.cn For example, the addition of a chlorine atom to the organic moiety of the silane (B1218182) precursor can create a more chemically active surface in the final xerogel, facilitating further functionalization. Current time information in Bangalore, IN. The type and concentration of the organosilane precursor directly influence the gelation times and the local structure of the final hybrid material. Current time information in Bangalore, IN.

Surface Modification and Functionalization Strategies for Diverse Substrates

The reactivity of the Si-Cl bond in chloro(methyl)silanes makes them highly effective reagents for the chemical modification and functionalization of a wide variety of substrates that possess surface hydroxyl (-OH) groups, such as silica, alumina, glass, and metal oxides. aip.orgrsc.org This surface modification, often referred to as silanization or grafting, is a powerful strategy to tailor the surface properties of materials, including wettability, adhesion, and biocompatibility. nih.govresearchgate.net

The grafting process typically involves the reaction of the chlorosilane with the surface hydroxyl groups. This results in the formation of a stable, covalent siloxane (Si-O-Substrate) bond and the release of HCl. aip.org For chlorosilanes with multiple chlorine atoms, this can lead to the formation of a polymerized silane network on the surface. elkem.com

A primary application of this strategy is to render hydrophilic surfaces hydrophobic. By grafting chloro(methyl)silanes onto a hydrophilic substrate, the surface becomes coated with methyl groups, which significantly increases the water contact angle and reduces the surface energy. elkem.com This is critical in applications such as creating anti-stiction coatings for microelectromechanical systems (MEMS) and preparing hydrophobic membranes for separation processes. bohrium.com

Furthermore, by using chlorosilanes that contain other functional groups in addition to the reactive chlorine, a wide range of chemical functionalities can be introduced onto a surface. For instance, (chloromethyl)dimethylsilane (B1588744) can be used to introduce a reactive chloromethyl group onto a surface, which can then participate in subsequent chemical reactions, such as nucleophilic substitution, to attach other molecules. mdpi.com This two-step approach allows for the creation of highly specific and functionalized surfaces for applications in chromatography, sensors, and as supports for solid-phase synthesis. researchgate.net

| Substrate | This compound Derivative | Effect of Modification | Reference(s) |

| Silica | Chlorotrimethylsilane (B32843) | Increased hydrophobicity | elkem.com |

| Alumina | Chlorotrimethylsilane | Increased hydrophobicity, altered pore structure | elkem.com |

| Wood Veneer | Silane coupling agents | Improved bonding strength with polyethylene (B3416737) film | mdpi.com |

| Clay-Alumina Composite | Fluoroalkyl silane | Superhydrophobicity for oil-water separation | bohrium.com |

Role of Chloro Methyl Silane in Catalysis and Sophisticated Ligand Design

Synthesis of Silylene Ligands and Their Corresponding Transition Metal Complexes

The development of stable silylene ligands has significantly impacted coordination chemistry and catalysis. Chloro(methyl)silane derivatives, particularly N-heterocyclic chlorosilylenes, have emerged as indispensable starting materials for a diverse array of silylene-metal complexes. The reactivity of the Si-Cl bond is central to these syntheses, allowing for facile salt-metathesis reactions to generate functionalized silylenes and chelating bis(silylene) ligands. rsc.orgrsc.org

The synthesis of an amidinate-stabilised N-heterocyclic chlorosilylene has been a breakthrough, sparking numerous investigations into the salt-metathesis of its Si-Cl bond. rsc.org This approach is a convenient and high-yielding process for creating new silicon-based ligands. rsc.org For instance, introducing this chlorosilylene to the iron(0) complex [(dmpe)₂Fe(PMe₃)] results in the substitution of the phosphine (B1218219) ligand to form an iron-silylene complex. rsc.org The chloride ligand on the silicon atom in this complex can then be substituted with hydride or methyl groups. rsc.org The resulting hydride-ligated complex has demonstrated catalytic activity in the hydrosilylation of ketones. rsc.org

This strategy has been extended to a variety of transition metals, showcasing the versatility of chlorosilylene precursors:

Titanium and Vanadium: A bis(amidinato)silylene titanium(II) complex can be formed, and its Si-Cl bond allows for subsequent reactions to yield bis(methyl-silylene) and bis(hydrido-silylene) complexes. rsc.org A vanadium(I) amidinato-silylene complex has also been synthesized by reacting a chlorosilylene with [CpV(CO)₄]. rsc.org

Nickel: The reaction of a chlorosilylene with [Ni(cod)₂] can be used to form chelating bis(silylene) complexes, which are stable and potent donor ligands in catalytic systems. rsc.org

Iridium: Di-iridium complexes bridged by a chlorosilylene ligand have been synthesized. nih.gov The formation of these complexes suggests a facile migration of a chloride atom from the iridium metal center to the silicon atom, likely proceeding through a silylene iridium intermediate. nih.gov

The table below summarizes examples of transition metal complexes synthesized from chlorosilylene precursors.

| Metal | Precursor/Method | Resulting Complex Type | Reference |

| Iron | [Fe(dmpe)₂(PMe₃)] + Chlorosilylene | Monosilylene Iron(0) Complex | rsc.org |

| Iron | Bis(pyrrol-2-yl)-methane + [PhC(NᵗBu)₂SiCl] then + FeCl₂(THF)₁.₅ | Bis(silylene) Iron(II) Pincer Complex | rsc.org |

| Titanium | Salt-metathesis from chlorosilylene | Bis(amidinato)silylene Titanium(II) Complex | rsc.org |

| Nickel | [Ni(cod)₂] + disiloxane (B77578) derivative of chlorosilylene | Chelating Bis(silylene) Nickel(0) Complex | rsc.org |

| Iridium | (PcyN-P,N)IrCl(η²-coe) + H₂SiMes₂ | Di-iridium complex with bridging chlorosilylene | nih.gov |

This compound as a Component in Silicon-Mediated Catalytic Cycles

This compound and related chlorosilanes can act as crucial components in catalytic cycles, not just as static ligands. A notable example is their use as a hydrogen (or deuterium) carrier in the electroreductive hydrogenation of unactivated alkenes, using water as the ultimate hydrogen source. nih.gov This process represents an eco-friendly strategy, employing electrons as sustainable redox reagents and avoiding the need for high-pressure hydrogen gas or stoichiometric chemical reductants. nih.gov

In this system, the chlorosilane plays a catalytic role as an H/D-carrier, enabling the in-situ generation of a highly active silane (B1218182) intermediate. nih.gov The proposed catalytic cycle involves several key steps:

Cathodic Reduction: The cycle begins with the cathodic reduction of the chlorosilane, which undergoes a two-electron reduction to form a reactive silyl (B83357) anion intermediate. nih.gov

Protonation: The silyl anion is then protonated by water (H₂O or D₂O) to generate a silane intermediate (a hydrosilane). nih.gov

σ-Bond Metathesis: The newly formed silane reacts with an iron species, generated at the anode, through a σ-bond metathesis reaction. This step forms a hydrogenated iron species. nih.gov

Regeneration: In this metathesis step, the chlorosilane is regenerated, allowing it to re-enter the catalytic cycle. nih.gov

Development of Silane-Based Reducing Agents and Their Application in Targeted Organic Synthesis

Hydrosilanes are valuable mild reducing agents in organic synthesis, prized for their high selectivity and efficiency. chemrxiv.org this compound and other chlorosilanes are fundamental starting materials for the synthesis of these important reagents. The strong Si-Cl bond, while stable, can be catalytically converted to an Si-H bond, transforming the chlorosilane into a hydrosilane. chemrxiv.org

A significant method for this transformation is the catalytic hydrogenolysis of chlorosilanes. chemrxiv.org Although challenging due to the high bond dissociation energy of the Si-Cl bond, this reaction can be achieved using transition metal catalysts, such as iridium pincer complexes, in the presence of a strong base to overcome thermodynamic limitations. chemrxiv.org This process directly converts chlorosilanes like dimethyldichlorosilane into valuable reducing agents like dimethylchlorosilane (Me₂SiHCl). chemrxiv.org

Once formed, these silane-based reducing agents can be used in a variety of targeted organic syntheses. Organosilanes can function as both ionic (hydride donor) and free-radical (hydrogen atom donor) reducing agents. gelest.com The nature of the groups attached to the silicon atom modifies the character of the Si-H bond and thus its reductive capabilities. gelest.com

The applications of silane reducing agents derived from chlorosilane precursors are extensive:

Ionic Reductions: In the presence of a Lewis acid, triethylsilane (which can be produced from chlorotriethylsilane) is excellent for the reduction of substrates that form stable carbenium ion intermediates, such as aldehydes, ketones, esters, and acetals. gelest.com

Reductive Etherification: Chloro(trimethyl)silane can act as a co-catalyst with an iron catalyst for the reductive etherification of aldehydes and ketones, using triethylsilane as the primary reducing agent. organic-chemistry.org

Hydrosilylation: Hydrosilanes are famously used in the transition-metal-catalyzed hydrosilylation of alkenes and alkynes. msu.edu

The table below highlights the role of various chlorosilanes in the development and application of reducing agents.

| Chlorosilane | Transformation/Role | Resulting Agent/Application | Reference |

| Me₃SiCl | Catalytic Hydrogenolysis | Forms Me₃SiH (Trimethylsilane) | chemrxiv.org |

| Me₂SiCl₂ | Catalytic Hydrogenolysis | Forms Me₂SiHCl (Dimethylchlorosilane) | chemrxiv.org |

| Chlorosilanes | Reduction with LiAlH₄ | Forms corresponding Hydrosilanes | |

| Ph₂SiClH | Used directly in reductions | Hydride donor for reductions | msu.edu |

| Me₃SiCl | Co-catalyst with Fe(OAc)₃ | Reductive etherification of carbonyls | organic-chemistry.org |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation of Chloro Methyl Silane and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Reaction Monitoring and Molecular Structure Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of chloro(methyl)silane derivatives and for monitoring the progress of its reactions in real-time. magritek.comnih.gov The technique is non-destructive and provides quantitative data on the concentration of reactants, intermediates, and products, allowing for detailed kinetic analysis. magritek.com4irsolutions.com Each magnetically active nucleus (¹H, ¹³C, and ²⁹Si) offers a unique window into the molecular structure.

¹H NMR spectroscopy is used to identify and quantify the protons in the methyl group attached to silicon. The chemical shift of the Si-CH₃ protons typically appears in the upfield region of the spectrum.

¹³C NMR provides information about the carbon backbone of the molecule. The carbon of the methyl group directly bonded to the silicon atom has a characteristic chemical shift.

²⁹Si NMR is particularly powerful for studying organosilicon compounds. The chemical shift of the silicon nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it. This makes it an excellent probe for tracking changes at the silicon center during reactions, such as substitution of the chlorine atom or the formation of siloxane bridges. oup.com For instance, the conversion of a chlorosilane to a silylene complex or a siloxane results in a significant change in the ²⁹Si NMR chemical shift, with silylene complexes showing characteristic downfield shifts. acs.org

The synthesis of multifunctional (chloromethyl)silanes from chlorosilanes and (chloromethyl)lithium has been characterized extensively using ¹H, ¹³C, and ²⁹Si NMR studies to confirm the structures of the resulting products. acs.orgresearchgate.net Similarly, in the synthesis of (chloromethyl)(triphenyl)silane, NMR spectroscopy is employed to confirm the arrangement of the substituents.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information Provided |

| ¹H | 0.5 – 1.5 | Identifies and quantifies Si-CH₃ protons. |

| ¹³C | ~0-10 | Characterizes the methyl carbon bonded to silicon. |

| ²⁹Si | Variable (e.g., ~-57 for disiloxanes, ~300 for silylenes) | Highly sensitive to the silicon's chemical environment, substituents, and coordination number. oup.comacs.org |

This table presents typical NMR chemical shift ranges for functional groups related to this compound and its derivatives. Actual values can vary based on solvent and specific molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding and Reaction Intermediates

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for probing the bonding arrangements within this compound and its reaction products. nih.gov These methods detect the characteristic vibrational frequencies of specific chemical bonds, acting as molecular fingerprints that can be used to identify functional groups and track their transformation during a reaction. nih.gov

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is used to identify key functional groups in this compound chemistry. The Si-Cl stretching vibration gives a strong absorption in the far-infrared region, while the Si-CH₃ bending (or symmetric deformation) and Si-C stretching vibrations are also readily identifiable. In hydrosilylation reactions involving chlorosilanes, the disappearance of the Si-H stretching band (around 2100 cm⁻¹) and the appearance of the Si-Cl stretch (around 470 cm⁻¹) can confirm the reaction's success. sciepub.com

Raman Spectroscopy complements IR spectroscopy, as it is more sensitive to non-polar, symmetric bonds. It is effective for observing Si-Si bonds in disilanes or polysilanes that might form as byproducts. Studies on related molecules like chloro(chloromethyl)dimethylsilane (B161097) have used both IR and Raman spectroscopy to identify the presence of different rotational isomers (conformers) in liquid and solid states, demonstrating the technique's utility in detailed structural analysis. researchgate.net

Together, these techniques are invaluable for identifying reaction intermediates. For example, in the reaction of fluorine atoms with methyl halides, IR spectroscopy has been used to identify weakly bound complexes and primary reaction products trapped in an argon matrix. capes.gov.br

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |

| Si-Cl Stretch | 600–650 | IR, Raman | Confirms the presence of the chlorosilyl group. |

| Si-CH₃ Bend | 1250–1260 | IR, Raman | Confirms the methyl-silicon bond integrity. |

| Si-C Stretch | ~700-850 | IR, Raman | Characterizes the silicon-carbon bond. |

| Si-H Stretch | ~2100-2250 | IR, Raman | Monitors the presence of Si-H bonds in reactants or intermediates. sciepub.com |

| Si-O-Si Stretch | ~1000-1100 | IR | Indicates the formation of siloxane products from hydrolysis. |

This table lists characteristic vibrational frequencies for key bonds in this compound and related species.

Mass Spectrometry Techniques (e.g., HRMS, FD-MS) for Identifying Reaction Pathways and Transient Species

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the identification and quantification of molecules in a sample. In the context of this compound, various MS methods are crucial for identifying reaction products, elucidating fragmentation patterns, and detecting highly reactive, transient species that are key to understanding reaction mechanisms. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is essential for distinguishing between compounds with the same nominal mass and for confirming the identity of reaction products. unina.it The presence of chlorine in this compound and its derivatives produces a characteristic isotopic pattern (due to ³⁵Cl and ³⁷Cl isotopes) in the mass spectrum, which serves as a clear diagnostic marker.

The study of gas-phase ion chemistry of chlorosilanes using techniques like Fourier transform ion cyclotron resonance spectrometry and guided ion beams has been instrumental in verifying proposed reaction pathways. caltech.edu A pivotal application of MS was the identification of methylchlorosilylene (CH₃SiCl) as a key desorbable intermediate in the direct synthesis of dimethyldichlorosilane. ugto.mx This discovery was confirmed by observing a desorbate with a mass of 78, which could not be accounted for by the fragmentation of other known methylchlorosilanes. ugto.mx

Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique that minimizes fragmentation, making it suitable for analyzing thermally labile or non-volatile compounds. This can be particularly useful for characterizing larger oligomeric or polymeric products that may result from the condensation reactions of this compound.

X-ray Crystallography for Precise Determination of Solid-State Structures of Derivatives and Complexes

While this compound itself is a gas at standard conditions, its derivatives and the complexes it forms can often be isolated as crystalline solids. X-ray crystallography provides unparalleled, definitive information about the three-dimensional arrangement of atoms in a crystal lattice. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering unambiguous structural proof and deep insight into bonding. psu.edu

The structures of numerous multifunctional (chloromethyl)silanes and their derivatives have been determined by single-crystal X-ray diffraction. acs.orgresearchgate.net For example, the analysis of a pentacoordinate chloromethylsilicate derivative confirmed a trigonal bipyramidal geometry around the silicon atom. mdpi.com

X-ray crystallography has also been essential in characterizing metal-silylidyne and metal-silylene complexes, which can be products of reactions involving chlorosilanes. acs.org The crystal structure of a ruthenium dimethylsilylene complex, for instance, revealed a Ru-Si bond distance of 2.238(2) Å. acs.org Similarly, the structure of a tungsten silylyne complex, formed via a multi-step reaction, was unambiguously determined by X-ray analysis, showing an almost linear W-Si-C arrangement. acs.org These precise structural parameters are critical for understanding the nature of the metal-silicon bond and the reactivity of these complexes. open.ac.uk

| Compound/Complex Type | Key Structural Feature | Example Bond Length (Å) / Angle (°) | Reference |

| Pentacoordinate Silicate | Trigonal bipyramidal Si | O–Si–O angle: 176.86(6)° | mdpi.com |

| Ruthenium Silylene Complex | Ru=Si double bond | Ru–Si distance: 2.238(2) Å | acs.org |

| Tungsten Silylyne Complex | W≡Si triple bond | W–Si distance: 2.2297(9) Å | acs.org |

| Manganese Silane (B1218182) σ-Complex | η²-HSi coordination | Mn–H: 1.575(14), Si–H: 1.806(14) | open.ac.uk |

This table showcases examples of precise structural parameters obtained via X-ray crystallography for derivatives and complexes related to this compound chemistry.

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, GC-MS) for Separation and Analysis of Complex Reaction Mixtures

The reactions of this compound, such as its synthesis via the direct process or its subsequent functionalization, often yield complex mixtures of products, isomers, and unreacted starting materials. Chromatographic techniques are essential for separating these components prior to their identification and quantification.

Gas Chromatography (GC) is the premier technique for separating volatile compounds like methylchlorosilanes. acs.org In this method, the mixture is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Different components of the mixture travel through the column at different rates depending on their physical properties (like boiling point and polarity) and their interaction with the stationary phase, leading to their separation. nih.govgoogle.com The separation of various chlorosilanes and their associated siloxanes has been well-established using GC. acs.org

When coupled with a Mass Spectrometer (GC-MS) , the technique becomes exceptionally powerful. As each separated component elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer. This provides a mass spectrum for each peak in the chromatogram, allowing for positive identification. rsc.org GC-MS is routinely used for purity assessment and to analyze the product distribution in reactions producing methylchlorosilanes. google.com For example, in the preparation of methylchlorosilanes from low-boiling-point substances, GC-MS is used to perform qualitative and quantitative analysis of the product mixture, identifying components like dimethyldichlorosilane, trimethylchlorosilane, and methyltrichlorosilane (B1216827). google.com

Computational and Theoretical Chemistry Approaches to Chloro Methyl Silane Reactivity and Structure

Density Functional Theory (DFT) Investigations of Reaction Mechanisms, Transition States, and Energy Barriers

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the reactivity of organosilicon compounds. It is employed to map out reaction energy profiles, identify intermediate structures, and calculate the energy of transition states, which are critical for understanding reaction kinetics.

Detailed mechanistic studies on reactions involving silanes have been performed using DFT. For instance, in the context of CO2 reduction, chloro(methyl)diphenylsilane (B85503) was studied as a catalyst. nih.gov DFT calculations using the B3LYP-GD3 and M06-2X functionals were used to determine the transition state energy barriers for CO2 activation. nih.gov The calculated barriers for CO2 activation by a series of silicon-based catalysts, including chloro(methyl)diphenylsilane, were found to be in the range of 5.7 to 15.8 kcal/mol, indicating that these reactions are experimentally feasible. nih.gov

In other systems, such as the reaction of a phenyl radical with silane (B1218182), DFT calculations have revealed that the substitution reaction pathway has a significantly lower energy barrier compared to the analogous reaction with methane. chemrxiv.org This difference is attributed to silicon's greater ability to form stable five-coordinate transition states. chemrxiv.org The energy barrier for the substitution reaction to form phenylsilane (B129415) is 131 kJ mol⁻¹ lower than that for the formation of toluene (B28343) from methane. chemrxiv.org

DFT has also been used to explore the disproportionation of methylchlorosilanes. researchgate.net In a study on the disproportionation of dichlorosilane (B8785471) catalyzed by an amine, DFT calculations at the B3LYP-D3(BJ)/6-311G(d,p) level were used to elucidate the reaction mechanism, revealing a Gibbs free energy barrier of 119.10 kJ/mol for the initial proton transfer step. acs.org Such calculations are crucial for optimizing industrial processes like the Rochow–Müller synthesis of methylchlorosilanes. acs.org

Table 1: Calculated Energy Barriers for Reactions Involving Silanes from DFT Studies

| Reaction System | Catalyst/Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| CO2 Activation | Chloro(methyl)diphenylsilane (1) / B3LYP-GD3 | 15.7 | nih.gov |

| CO2 Activation | Chloro(methyl)diphenylsilane (1) / M06-2X | 15.8 | nih.gov |

| CO2 Activation | Chlorodiphenyl(trifluoromethyl)silane (2) / B3LYP-GD3 | 9.9 | nih.gov |

| CO Release | From catalyst 1 -CO2 adduct / B3LYP-GD3 | <10 | nih.gov |

| Dehydrosilylation of N-methylindole | B(C6F5)3 / M06-2X | 24.8 (rate-determining step) | rsc.org |

| Dichlorosilane Disproportionation | CH3C6H4CH2N(CH3)2 / B3LYP-D3(BJ) | 28.5 (119.10 kJ/mol) | acs.org |

Note: Energies are Gibbs free energies (ΔG‡) or activation energies (Ea) as reported in the sources.

Quantum Chemical Calculations of Electronic Structure, Bonding Character, and Molecular Orbitals

Quantum chemical calculations are essential for elucidating the electronic structure, the nature of chemical bonds, and the distribution of molecular orbitals in chloro(methyl)silane and its derivatives. These calculations provide insights into the molecule's intrinsic properties and reactivity.

Studies on N-(chlorodimethylsilyl)methylated derivatives of ureas have utilized DFT methods like B3LYP and M06 to analyze their structure and bonding. researchgate.net A key finding from these studies is the potential for intramolecular coordination, where the carbonyl oxygen donates electron density to the silicon atom, forming a C=O→Si dative bond. researchgate.net Natural Bond Orbital (NBO) analysis is a powerful tool used in these studies to quantify such interactions. researchgate.net NBO analysis can determine the energy of the orbital interactions, such as the nO → σ*Si–X interaction, which is responsible for the formation of the coordination bond. researchgate.net

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. aun.edu.eg For this compound, the HOMO would likely be associated with the lone pairs on the chlorine atom, while the LUMO would be centered on the antibonding orbital of the Si-Cl bond (σ*Si-Cl). This distribution makes the silicon atom susceptible to nucleophilic attack and the chlorine atom a good leaving group. In the activation of CO2 by silyl (B83357) catalysts, the interaction involves the HOMO of the catalyst and the LUMO of the CO2 molecule. nih.gov

The bonding in silanes differs significantly from their carbon analogues. Silicon's ability to form hypervalent species, involving five or six-coordinate geometries, is a well-documented characteristic that influences its bonding character in transition states and stable intermediates. chemrxiv.org Theoretical calculations help to describe the electronic structure of these hypervalent species, often involving three-center-four-electron bonds. chemrxiv.org

Predictive Modeling of Reactivity Patterns and Selectivity

Computational chemistry is increasingly used to develop predictive models for chemical reactivity and selectivity, which can accelerate the discovery and optimization of chemical reactions. These models can be applied to reactions involving this compound to predict outcomes under various conditions.

Machine learning approaches combined with quantum mechanical descriptors are emerging as a powerful strategy for predicting regioselectivity in chemical reactions. rsc.org By creating a database of reactivity descriptors from ab initio calculations, models can be trained to predict the major products of reactions like aromatic C-H functionalization with high accuracy. rsc.org Such a framework could be applied to predict the selectivity in reactions of this compound with various substrates.

For catalytic reactions, such as the ruthenium-catalyzed intermolecular hydrosilylation of alkynes, DFT calculations have been instrumental in understanding and predicting the observed regio- and stereoselectivity. pkusz.edu.cn The models showed that the electronic properties of the silane are important; electron-deficient silanes, including chlorosilanes, were found to be highly reactive in certain catalytic systems. pkusz.edu.cn Theoretical results can explain why different catalyst ligands lead to divergent outcomes (e.g., α-anti vs. β-syn addition products), providing a predictive tool for catalyst design. pkusz.edu.cn

Quantitative Structure-Property Relationship (QSPR) models represent another approach to predictive modeling. researchgate.net These models correlate structural features of molecules, encoded as numerical descriptors, with their reactivity or physical properties. By developing QSPR models for a series of chlorosilanes, one could predict the kinetic parameters for their reactions, such as hydrolysis rates. researchgate.net

Theoretical Studies on Intermolecular Interactions and Catalytic Activation

Theoretical studies are crucial for understanding the non-covalent interactions and catalytic activation pathways involving this compound. These studies provide a molecular-level picture of how catalysts interact with the silane and the substrate to facilitate a chemical transformation.

The catalytic activation of this compound derivatives has been a subject of theoretical investigation, particularly in the context of CO2 reduction. nih.gov In a study using DFT, chloro(methyl)diphenylsilane was identified as a potential catalyst for converting CO2 to CO. nih.gov The mechanism involves the formation of a silacarboxylic acid intermediate. nih.gov The calculations showed that the energy barriers for CO2 binding to the silicon center and subsequent steps are relatively low, suggesting the feasibility of the catalytic cycle. nih.gov

In hydrosilylation reactions, theoretical studies have elucidated the role of the catalyst in activating the Si-H bond. pkusz.edu.cn For ruthenium-catalyzed hydrosilylation of alkynes with chlorosilanes, DFT calculations revealed a mechanism involving oxidative addition of the silane to the metal center. pkusz.edu.cn The nature of the ligands on the ruthenium catalyst was shown to dictate the regioselectivity of the subsequent steps. pkusz.edu.cn

Table 2: Calculated Activation Energies for Catalytic Processes Involving Silanes

| Catalytic Process | Catalyst System | Reactant | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| CO2 Activation | Chloro(methyl)diphenylsilane | CO2 | 15.8 (M06-2X) | nih.gov |

| Hydrosilylation | Ruthenium complex (5 ) | Alkyne + Silane | Not specified, but α-anti product favored | pkusz.edu.cn |

| Hydrosilylation | Ruthenium complex (6 ) | Alkyne + Silane | Not specified, but β-syn product favored | pkusz.edu.cn |

| Dehydrosilylation | B(C6F5)3 | N-methylindole + PhSiH3 | 21.9 (wb97xd) | rsc.org |

Note: The table presents calculated energy barriers for the rate-determining or key steps in the catalytic cycles.

Structure Reactivity Relationships Within the Chloro Methyl Silane Family and Its Analogues

Comparative Studies of Mono-, Di-, and Tri-methylchlorosilanes: Influences on Reactivity

The reactivity of methylchlorosilanes, a cornerstone of silicone chemistry, is profoundly influenced by the number of methyl and chloro substituents attached to the silicon atom. The family, principally comprising trimethylchlorosilane ((CH₃)₃SiCl), dimethyldichlorosilane ((CH₃)₂SiCl₂), and methyltrichlorosilane (B1216827) (CH₃SiCl₃), exhibits distinct reactivity profiles, primarily in nucleophilic substitution reactions at the silicon center.

The hydrolysis of these silanes is a key reaction, and its rate is directly related to the number of chlorine atoms. core.ac.ukacs.org Methyltrichlorosilane, with three reactive Si-Cl bonds, hydrolyzes most rapidly, followed by dimethyldichlorosilane, and then trimethylchlorosilane. The differing boiling points of these compounds, which are critical for their separation via fractional distillation, also reflect their structural differences. acs.org

The functional nature of these silanes (mono-, di-, or tri-functional) dictates their application in surface modification. researchgate.net For instance, monofunctional trimethylchlorosilane acts as a chain terminator, while difunctional dimethyldichlorosilane is a chain extender, and trifunctional methyltrichlorosilane serves as a cross-linking agent. researchgate.netuni-muenchen.de This is clearly demonstrated in their reactions with surfaces like zeolites, where mono-, di-, and trisubstitution lead to products with distinct ²⁹Si NMR chemical shifts. uni-muenchen.de

| Compound | Formula | Boiling Point (°C) | Functionality | General Reactivity Trend |

|---|---|---|---|---|

| Trimethylchlorosilane | (CH₃)₃SiCl | 57.3 | Monofunctional | Lowest |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70.0 | Difunctional | Intermediate |

| Methyltrichlorosilane | CH₃SiCl₃ | 65.7 | Trifunctional | Highest |

Synthesis and Reactivity of Multifunctional (Chloromethyl)silanes and Their Unique Transformations

Multifunctional (chloromethyl)silanes are organosilicon compounds that feature a chloromethyl group (–CH₂Cl) bonded to the silicon atom, often in conjunction with other reactive functional groups like Si-Cl or Si-alkoxy. acs.orgacs.org These compounds are valuable synthetic intermediates due to their multiple reactive centers.

A primary route for their synthesis involves the coupling reaction between an appropriate chlorosilane and (chloromethyl)lithium, which is generated in situ from bromochloromethane (B122714) and n-butyllithium at low temperatures. acs.orgacs.orgresearchgate.net This method has been successfully used to prepare a variety of multifunctional silanes. acs.orgacs.org

| Compound Name | Chemical Formula |

|---|---|

| Dichlorobis(chloromethyl)silane | Cl₂Si(CH₂Cl)₂ |

| Dimethoxybis(chloromethyl)silane | (MeO)₂Si(CH₂Cl)₂ |

| Tris(chloromethyl)(2,4,6-trimethoxyphenyl)silane | (2,4,6-MeOPh)Si(CH₂Cl)₃ |

| Chlorotris(chloromethyl)silane | ClSi(CH₂Cl)₃ |

| Methoxytris(chloromethyl)silane | MeOSi(CH₂Cl)₃ |

| Tetrakis(chloromethyl)silane | Si(CH₂Cl)₄ |

A selection of multifunctional (chloromethyl)silanes synthesized via the (chloromethyl)lithium route. acs.orgacs.org

These compounds undergo unique transformations not typically seen in simpler alkylchlorosilanes:

Thermal Rearrangement : In contrast to other (haloalkyl)silanes, the thermal rearrangement of (chloromethyl)silanes proceeds through an intermolecular pathway rather than an intramolecular one. rsc.org Density functional theory (DFT) studies show that this rearrangement can be catalyzed by Lewis acids like AlCl₃, proceeding through a transition state that lowers the reaction's energy barrier. researchgate.net

Formation of Hypercoordinate Species : Pentacoordinate silicon compounds, or silicates, containing a chloromethyl group can be synthesized. For example, the reaction of a spirosilane with (chloromethyl)lithium yields a stable chloromethylsilicate. mdpi.com This species can then react with strong nucleophiles, such as alkyllithiums, which displace the chloride from the carbon atom, demonstrating the compound's versatile reactivity. mdpi.com

Precursors to Other Reagents : (Chloromethyl)silanes serve as precursors for other valuable chemical entities. (Chloromethyl)dimethylphenylsilane, for instance, can be used to generate a corresponding Grignard reagent or to attach a silylmethyl group to various substrates. alfa-chemistry.com

Quantitative Analysis of Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The reactivity of chlorosilanes is governed by a balance of steric and electronic effects, which can be quantified through kinetic and thermodynamic studies. The fundamental reaction pathway for these compounds is often an Sₙ2-type nucleophilic substitution at the silicon center. iupac.org Theoretical studies indicate that substituting a central carbon atom with a more electropositive silicon atom generally decreases the energy barrier for Sₙ2 reactions. iupac.org

Kinetics The quantitative measurement of reaction rates provides insight into the factors controlling these transformations. mt.com

Reaction Order : Kinetic studies of the gas-phase hydrolysis of methylchlorosilanes (SiCl₄₋ₓ(CH₃)ₓ) revealed that the reaction order with respect to water is 2, not 1, suggesting a mechanism involving a water dimer or two water molecules in the rate-determining step. core.ac.uk In the industrial Müller-Rochow process, the apparent reaction order with respect to methyl chloride for the formation of various methylchlorosilanes is influenced by the catalyst used, allowing for the selective production of the desired compound, typically dimethyldichlorosilane. acs.org

| Product | Reaction Order (CuSi Catalyst) | Reaction Order (CuZnSn Catalyst) |

|---|---|---|

| Overall | 1.6 ± 0.2 | 1.7 ± 0.4 |

| CH₄ | 1.6 ± 0.4 | 1.6 ± 0.4 |

| Trimethylchlorosilane | - | 1.6 ± 0.4 |

| Dimethyldichlorosilane | - | 1.7 ± 0.4 |

Comparison of apparent reaction orders for the direct synthesis of methylchlorosilanes with different catalysts at 330 °C. acs.org

Thermodynamics Thermodynamic parameters provide information on the energy changes and feasibility of a reaction.

Activation Energy & Enthalpy : DFT calculations have been employed to determine the thermodynamic parameters for the thermal rearrangement of chloromethylsilane, with an approximate enthalpy of activation (ΔH‡) of ~0 kJ mol⁻¹ and an entropy of activation (ΔS‡) of ≈ -180 J K⁻¹mol⁻¹. researchgate.net For the hydrolysis of SiCl₄, the calculated activation energy for the cleavage of the first Si-Cl bond is 107 kJ/mol. core.ac.uk

Equilibrium Constants : For reversible reactions like the dismutation of chlorosilanes, equilibrium constants (Keq) can be determined experimentally and compared with values calculated from standard Gibbs functions. For the dismutation of dichlorosilane (B8785471) at 353 K, the Keq was found to be 0.35 ± 0.02. mdpi.com DFT calculations have also been used to evaluate the thermodynamics of processes like the elimination of chlorotrimethylsilane (B32843) from a complex phosphorus-nitrogen compound. nih.gov

| Reaction | Parameter | Value | Method |

|---|---|---|---|

| Thermal Rearrangement of Chloro(methyl)silane | ΔH‡ | ~0 kJ mol⁻¹ | DFT Calculation researchgate.net |

| Thermal Rearrangement of this compound | ΔS‡ | ≈ -180 J K⁻¹mol⁻¹ | DFT Calculation researchgate.net |

| Hydrolysis of SiCl₄ (1st Si-Cl bond) | Activation Energy | 107 kJ/mol | DFT Calculation core.ac.uk |

| Dismutation of Dichlorosilane (353 K) | Keq | 0.35 ± 0.02 | Experimental mdpi.com |

Selected kinetic and thermodynamic data for reactions involving chlorosilanes.

Future Research Directions and Emerging Paradigms in Chloro Methyl Silane Chemistry

Development of Novel and Highly Efficient Synthetic Approaches

The industrial production of chloro(methyl)silanes is dominated by the Müller-Rochow Direct Process, which involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst. Future research in this area is focused on enhancing the efficiency and sustainability of this cornerstone process. A key direction is the development of advanced catalyst systems. Innovations include bi-component catalysts, such as CuCl/metallic copper, and novel nanostructured catalysts like leaflike Cu-O-Sn nanosheets, which have shown potential for increased catalytic efficiency and high selectivity towards the desired dimethyldichlorosilane product.

Beyond the Direct Process, which is ideal for large-scale production, there is a growing need for versatile and high-purity laboratory-scale syntheses. One promising avenue is the cleavage of the Si-Si bond in chloro-methyl-disilanes using hydrogen chloride, a method particularly suited for recycling residues from the industrial synthesis of chloro-methyl-silanes. google.com Other emerging synthetic strategies that offer alternatives to traditional methods include:

Zinc-catalyzed reactions: These methods have been shown to be effective for the synthesis of specific organosilanes, such as (chloromethyl)dimethylphenylsilane, offering a balance of efficiency, scalability, and cost-effectiveness. orgsyn.org

Reactions with silyl (B83357) lithium reagents: The reaction of unactivated alkyl chlorides with silyl lithium reagents, generated from commercially available chlorosilanes, provides a transition-metal-free pathway to tetraorganosilanes. organic-chemistry.orgresearchgate.net

Low-temperature synthesis using (chloromethyl)lithium: The in situ generation of (chloromethyl)lithium and its subsequent reaction with chlorosilanes at low temperatures presents a valuable method for synthesizing specific (chloromethyl)silane derivatives. acs.org

Chlorination and methylation reactions: Comparative studies on the chlorination of chloro(methyl)silanes using initiators like azobisisobutyronitrile and methylation using diazomethane are being explored to optimize the yield of specific (chloromethyl)silanes.

These varied approaches highlight a trend towards more controlled, selective, and sustainable methods for producing a diverse range of chloro(methyl)silane compounds for specialized applications.

Exploration of New Reactivity Manifolds and Uncommon Chemical Transformations

While the fundamental reactivity of chloro(methyl)silanes, such as nucleophilic substitution at the silicon center, is well-understood, future research is aimed at uncovering and exploiting more unusual chemical transformations. This exploration is crucial for accessing novel molecular architectures and functional materials.

One area of interest is the study of intramolecular rearrangements and intermolecular exchange processes. For instance, thermal rearrangements of (chloromethyl)silane have been shown to occur through an intermolecular pathway. A deeper understanding and control over such rearrangements could lead to new synthetic routes. The synthesis of pentacoordinate chloromethylsilane derivatives, which can undergo rearrangement through the formal insertion of a methylene group into a Si-C bond, opens up possibilities for complex molecular manipulations. mdpi.com

The generation of silyl radicals from readily available chlorosilanes via electroreduction represents a significant paradigm shift. nih.gov This method provides access to silyl radicals through the reductive cleavage of the strong Si-Cl bond, enabling a range of alkene silylation reactions, including disilylation, hydrosilylation, and allylic silylation, under transition-metal-free conditions. nih.gov

Furthermore, the reactivity of the chloromethyl group in compounds like (chloromethyl)trimethylsilane is being leveraged in novel ways. It can be used in Wittig-type reactions with aldehydes or ketones to synthesize terminal alkenes and is a key precursor for reagents used in Peterson methylenation. cymitquimica.com The in situ formation and reaction of trimethyl(trichloromethyl)silane from chloroform and chlorotrimethylsilane (B32843) provides a scalable method for synthesizing 2,2,2-trichloromethylcarbinols, avoiding the use of strongly basic conditions. organic-chemistry.org

Integration into Advanced Nanoscience and Smart Material Systems

The unique properties of organosilanes make them ideal candidates for the surface modification of materials, a critical aspect of nanoscience and the development of smart materials. Chloro(methyl)silanes and their derivatives are at the forefront of this research, enabling the precise control of surface properties.

A primary application is the functionalization of nanoparticles and surfaces to impart desired characteristics such as hydrophobicity. By grafting chloro(methyl)silanes onto a hydrophilic substrate, the surface becomes coated with methyl groups, significantly increasing the water contact angle. This is essential for creating anti-stiction coatings for microelectromechanical systems (MEMS) and developing hydrophobic membranes for oil-water separation.

The versatility of chloro(methyl)silanes allows for the introduction of a wide array of chemical functionalities onto a surface. For example, (chloromethyl)dimethylsilane (B1588744) can be used to introduce a reactive chloromethyl group, which can then be used for further chemical modifications through nucleophilic substitution. This two-step approach is instrumental in creating highly specific and functionalized surfaces for applications in:

Chromatography: Tailoring the surface chemistry of stationary phases for improved separation performance.

Sensors: Immobilizing receptor molecules onto sensor surfaces for the detection of specific analytes.

Solid-phase synthesis: Providing a solid support for the stepwise construction of complex molecules.

In the realm of smart materials, organosilane coatings are being developed with "visibility on demand." nih.gov By incorporating fluorescent moieties into the organosilane structure, it is possible to create coatings that are invisible under normal conditions but become fluorescent under UV irradiation. nih.gov This allows for the easy monitoring of the coating's presence, homogeneity, and any potential damage.

Opportunities in Flow Chemistry and Automated Synthesis for Scalable Research

The principles of flow chemistry and automated synthesis offer significant advantages for the research and development of this compound chemistry, enabling faster reaction optimization, improved safety, and easier scalability. While the application of these technologies specifically to this compound is still an emerging area, the broader field of high-throughput screening provides a clear roadmap for future research.

High-throughput screening (HTS) systems allow for the rapid and simultaneous execution of a large number of reactions, making it possible to systematically explore a wide range of variables such as catalysts, solvents, and reaction temperatures. sigmaaldrich.comunchainedlabs.com This approach can be invaluable for:

Discovering novel catalysts for the Direct Process or other synthetic transformations involving chloro(methyl)silanes.

Optimizing reaction conditions to improve yield and selectivity, while minimizing the formation of byproducts.

Accelerating the discovery of new reactions and reactivity manifolds for chloro(methyl)silanes. unchainedlabs.comyoutube.com

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages for handling the often highly reactive and moisture-sensitive chloro(methyl)silanes. The small reactor volumes and excellent heat and mass transfer in flow systems can lead to improved reaction control and safety. Furthermore, the integration of online analytics can provide real-time data for rapid process optimization. The development of flow chemistry protocols for the synthesis and functionalization of chloro(methyl)silanes would represent a significant step towards more efficient and scalable research in this area.

Interdisciplinary Research at the Interface of Organosilicon Chemistry with Biological and Environmental Sciences

The unique properties of the silicon atom are increasingly being exploited at the interface of organosilicon chemistry with the biological and environmental sciences. Chloro(methyl)silanes, as fundamental building blocks for a vast array of organosilicon compounds, are central to these interdisciplinary endeavors.

In the biological and medicinal sciences , organosilicon compounds are being investigated for a variety of applications. The incorporation of silicon into drug molecules can alter their physicochemical properties, potentially leading to enhanced biological activity and improved pharmacological profiles. While carbon-silicon bonds are absent in nature, enzymes have been used to artificially create them in living microbes, opening up new avenues in biocatalysis and synthetic biology. wikipedia.org Specific areas of interest include:

Drug Delivery: The ability of chlorobis(chloromethyl)methyl-silane to form stable bonds with biological molecules has led to its exploration in drug delivery systems. smolecule.com

Biomolecule Modification: This same compound can be used to enhance the stability and functionality of biomolecules. smolecule.com

Pharmaceutical Synthesis: Chloro silanes are widely used as protecting agents for intermediates in pharmaceutical syntheses. cfmats.com

From an environmental perspective , the widespread use of organosilicon compounds, particularly silicones derived from chloro(methyl)silanes, necessitates a thorough understanding of their environmental fate and impact. cfsilicones.com Silicones are used in a vast number of consumer and industrial products, from personal care items to sealants and adhesives. wikipedia.orgresearchgate.net Research in this area focuses on:

Biodegradation: While many silicones are not readily biodegradable, studies are investigating their degradation pathways in soil and other environments. researchgate.net

Bioaccumulation: There are ongoing investigations into the potential for certain organosilicon compounds to accumulate in living organisms. researchgate.net

Green Chemistry: Efforts are being made to develop more environmentally friendly organosilicon compounds and to design synthetic processes that are more sustainable. The use of silicon reagents in various chemical transformations has the potential to reduce environmental impact and enhance the efficiency of synthetic processes. researchgate.netzmsilane.com

The continued exploration of the interplay between organosilicon chemistry and these diverse scientific fields is expected to yield novel solutions to pressing challenges in medicine, materials science, and environmental stewardship.

Q & A

Q. What are the critical physicochemical properties of Chloro(methyl)silane that influence experimental design?

this compound exhibits key properties requiring careful handling:

- Density : 1.086 g/cm³ (affects volumetric measurements in reactions) .

- Reactivity : Hydrolyzes violently with water, producing HCl and silanol byproducts (requires anhydrous conditions) .

- Boiling Point : ~394–395°C (dictates distillation and purification protocols) .

- Corrosivity : Reacts with metals like aluminum, necessitating glass or PTFE-lined equipment . Methodological Note: Use inert atmospheres (N₂/Ar) and moisture-free solvents (e.g., dried toluene) to mitigate hydrolysis .

Q. What safety protocols are essential for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors, which cause respiratory irritation .

- PPE : Acid-resistant gloves, goggles, and lab coats (prevents skin/eye contact with corrosive HCl byproducts) .

- Spill Management : Neutralize with sodium bicarbonate or calcium oxide (avoids uncontrolled HCl release) . Methodological Note: Conduct risk assessments using SDS documentation compliant with GHS standards .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Catalytic Systems : Use DBU (1,8-diazabicycloundec-7-ene) to enhance silylation efficiency in toluene at 80°C .

- Purification : Fractional distillation under reduced pressure (e.g., 10 mmHg) isolates high-purity fractions .